molecular formula C7H13ClN2O2 B2528700 8-Oxa-2,5-diazaspiro[3.6]decan-6-one;hydrochloride CAS No. 2309461-06-9

8-Oxa-2,5-diazaspiro[3.6]decan-6-one;hydrochloride

Cat. No.: B2528700
CAS No.: 2309461-06-9
M. Wt: 192.64
InChI Key: BOFAMEDNFGABDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Oxa-2,5-diazaspiro[3.6]decan-6-one hydrochloride is a spirocyclic compound featuring a bicyclic framework with oxygen and nitrogen atoms in its heterocyclic rings. Its spiro architecture confers conformational rigidity, making it a valuable scaffold in medicinal chemistry for mimicking peptide structures or modulating biological targets such as neurotransmitter receptors . The compound’s hydrochloride salt enhances solubility, facilitating its use in pharmacological studies.

Properties

IUPAC Name

8-oxa-2,5-diazaspiro[3.6]decan-6-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c10-6-3-11-2-1-7(9-6)4-8-5-7;/h8H,1-5H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFAMEDNFGABDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)NC12CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxa-2,5-diazaspiro[3.6]decan-6-one;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process typically includes steps such as purification and crystallization to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions: 8-Oxa-2,5-diazaspiro[3.6]decan-6-one;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

8-Oxa-2,5-diazaspiro[3.6]decan-6-one;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Oxa-2,5-diazaspiro[3.6]decan-6-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes critical structural analogs, highlighting differences in ring systems, substituents, and physicochemical properties:

Compound Name Molecular Formula CAS Number Ring System Key Features Reference
8-Oxa-2,5-diazaspiro[3.6]decan-6-one hydrochloride C₇H₁₁ClN₂O₂ Not specified [3.6] Base structure with ketone and hydrochloride salt Target compound
2-Boc-8-oxa-2,5-diazaspiro[3.6]decane C₁₂H₂₂N₂O₃ 1251005-80-7 [3.6] Boc-protected amine; enhanced stability for synthetic intermediates
tert-Butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate hydrochloride C₁₃H₂₃ClN₂O₃ 2702323-52-0 [3.6] Carboxylate ester and tert-butyl group; potential prodrug form
8-Oxa-2,5-diazaspiro[3.5]nonane-1,6-dione derivatives Varies Not specified [3.5] Smaller spiro ring (3.5) with β-lactam functionality; mimics peptide bonds
5-Thia-8-azaspiro[3.6]decane hydrochloride C₈H₁₆ClNS 1909316-33-1 [3.6] Sulfur substitution (thia) at position 5; increased lipophilicity
6-Oxa-9-azaspiro[4.5]decane hydrochloride C₈H₁₆ClNO 1321518-38-0 [4.5] Expanded spiro ring (4.5); altered conformational flexibility

Comparative Analysis

Ring Size and Conformational Rigidity
  • Target Compound ([3.6] System) : The [3.6] spiro system balances rigidity and flexibility, enabling interactions with binding pockets while maintaining metabolic stability.
  • [4.5] Systems (e.g., 6-Oxa-9-azaspiro[4.5]decane) : Larger rings may improve bioavailability by mimicking natural macrocycles but could reduce target specificity .
Substituent Effects
  • Boc and tert-Butyl Groups : Derivatives like 2-Boc-8-oxa-2,5-diazaspiro[3.6]decane are synthetically versatile, protecting amines during reactions. The tert-butyl carboxylate analog may act as a prodrug, requiring hydrolysis for activation .
Functional Group Variations
  • Ketone vs. Lactam : The target compound’s ketone group at position 6 contrasts with β-lactam-containing analogs (e.g., ), which mimic peptide bonds and may target serine proteases or penicillin-binding proteins .
  • Hydrochloride Salt : Enhances aqueous solubility compared to free bases, critical for in vivo applications.

Biological Activity

8-Oxa-2,5-diazaspiro[3.6]decan-6-one;hydrochloride is a heterocyclic compound characterized by its unique spirocyclic structure, which includes both nitrogen and oxygen atoms. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

The molecular formula for this compound is C7H14Cl2N2O2C_7H_{14}Cl_2N_2O_2, with a molecular weight of approximately 206.67 g/mol. The compound's spirocyclic framework enhances its solubility and stability, making it suitable for various pharmaceutical applications .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various pharmacological effects. The exact mechanisms depend on the biological context and the specific targets involved .

Biological Activity

Research indicates that compounds with similar structures to this compound exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that spirocyclic compounds can possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Anticancer Potential : Preliminary findings suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, although further studies are required to elucidate its efficacy and mechanism .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic diseases.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial activity of related spiro compounds, demonstrating that they effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating potential therapeutic applications .
  • Cytotoxicity Assays : In vitro assays using cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. IC50 values were calculated to assess the potency of the compound against specific cancer types .

Comparative Analysis

A comparison of this compound with structurally similar compounds reveals differences in biological activity and mechanism:

Compound NameStructure TypeKey FeaturesBiological Activity
1-Oxa-3-azaspiro[4.5]decanSpiro CompoundContains nitrogen atoms in a different arrangementModerate antimicrobial activity
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decanSpiro CompoundIncreased lipophilicityEnhanced anticancer properties
2-Oxo-1-oxa-8-azaspiro[4,5]decaneSpiro CompoundFeatures an oxo groupSignificant enzyme inhibition

Research Applications

The unique structural characteristics of this compound make it a valuable candidate for:

  • Drug Development : Its potential as a bioactive compound positions it as a promising lead in the synthesis of new pharmaceuticals targeting various diseases.
  • Chemical Biology Studies : Researchers utilize this compound to investigate its interactions with biological systems, contributing to the understanding of spirocyclic compounds' roles in medicinal chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.